N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a pyrrolidine ring, and a tetrahydroisoquinoline moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with an amine group.
Formation of the Tetrahydroisoquinoline Moiety: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the pyrrolidine and tetrahydroisoquinoline intermediates under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe to study biological processes involving similar structures.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
- N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
Uniqueness
N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of a benzyl group, a pyrrolidine ring, and a tetrahydroisoquinoline moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-benzyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H29N3O5/c1-36-25-14-20-13-23(28(34)30-17-19-9-5-3-6-10-19)31(18-21(20)15-26(25)37-2)24-16-27(33)32(29(24)35)22-11-7-4-8-12-22/h3-12,14-15,23-24H,13,16-18H2,1-2H3,(H,30,34) |
InChI Key |
CBPVQRPZEUFIMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(C(CC2=C1)C(=O)NCC3=CC=CC=C3)C4CC(=O)N(C4=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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